

Application Notes and Protocols: Tug-770 in Mouse Models of Diabetes

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Compound of Interest		
Compound Name:	Tug-770	
Cat. No.:	B611510	Get Quote

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These application notes provide a comprehensive guide to the use of **Tug-770**, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist, in mouse models of type 2 diabetes. The information detailed below, including dosage, administration, and experimental protocols, is intended to facilitate the design and execution of robust preclinical studies.

Mechanism of Action

Tug-770 is an orally active agonist for the G protein-coupled receptor GPR40, also known as free fatty acid receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic β -cells.[4] Its activation by agonists like **Tug-770** enhances glucose-stimulated insulin secretion (GSIS).[5] This glucose-dependent mechanism of action reduces the risk of hypoglycemia, a significant advantage in the development of therapies for type 2 diabetes. **Tug-770** demonstrates high selectivity for FFA1 over other related receptors such as FFA2, FFA3, and FFA4.

Signaling Pathway of Tug-770

Tug-770, upon binding to the FFA1/GPR40 receptor on pancreatic β -cells, primarily activates the Gq/G11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering

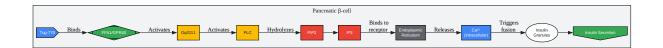




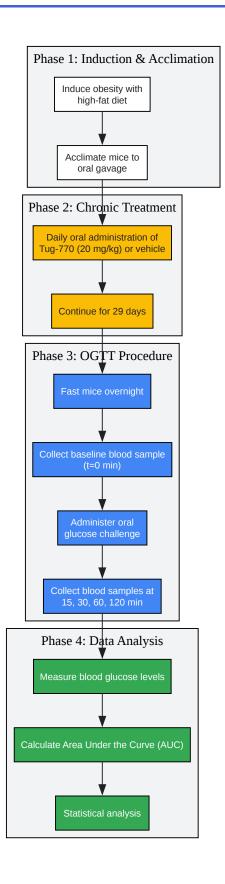


the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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